molecular formula C11H17N3O B2517532 N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine CAS No. 67385-33-5

N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine

Cat. No.: B2517532
CAS No.: 67385-33-5
M. Wt: 207.277
InChI Key: MAFYBJHMXBSXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol It is characterized by the presence of a morpholine ring and a pyridine ring, connected by an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with N-(2-aminoethyl)morpholine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(morpholin-4-yl)ethyl]pyridin-4-amine: Similar structure but with the amine group at the 4-position of the pyridine ring.

    2-(4-morpholinyl)-N-(4-pyridinylmethyl)ethanamine: Contains a pyridinylmethyl group instead of a pyridinyl group.

Uniqueness

N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a pyridine ring connected by an ethyl chain makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-4-12-11(3-1)13-5-6-14-7-9-15-10-8-14/h1-4H,5-10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFYBJHMXBSXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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